

Application Notes and Protocols: Utilizing Celgosivir to Probe Host-Pathogen Interactions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir, an oral prodrug of castanospermine, is a potent inhibitor of host endoplasmic reticulum (ER) α -glucosidases I and II. By targeting host cellular machinery essential for the lifecycle of many enveloped viruses, Celgosivir serves as a valuable chemical probe to investigate the critical role of N-linked glycoprotein processing in viral maturation and pathogenesis. These notes provide a comprehensive overview of Celgosivir's mechanism of action, a summary of its antiviral activity, and detailed protocols for its application in both in vitro and in vivo research settings to explore complex host-pathogen interactions.

Introduction

Host-targeting antivirals represent a promising strategy to combat viral infections, offering a potentially higher barrier to resistance compared to direct-acting antivirals.[1] Viruses, as obligate intracellular parasites, are heavily reliant on host cell machinery for their replication and propagation.[2][3] **Celgosivir** (6-O-butanoyl castanospermine) is a prime example of such a host-oriented agent.[4][5] It is an iminosugar derived from the seeds of Castanospermum australe.[4] As a prodrug, **Celgosivir** is well-absorbed in vivo and rapidly converted by endogenous esterases to its active form, castanospermine.[6][7][8] Its mechanism of action—the inhibition of host α -glucosidases—disrupts the proper folding and maturation of viral envelope glycoproteins, making it a powerful tool for studying a broad spectrum of enveloped



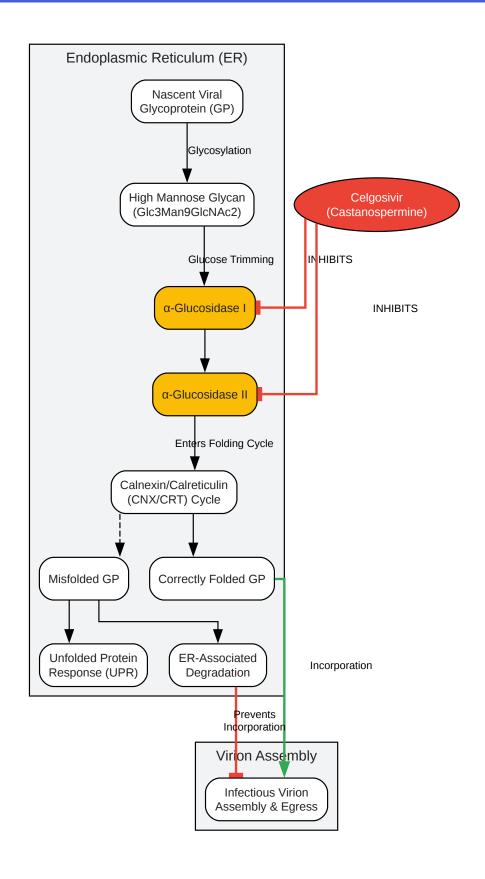
viruses, including flaviviruses (like Dengue), retroviruses (like HIV), and coronaviruses.[7][9][10] [11]

Mechanism of Action: Targeting Host Glycoprotein Processing

The primary antiviral mechanism of **Celgosivir** is the competitive inhibition of two key host enzymes in the ER: α -glucosidase I and α -glucosidase II.[12][13] These enzymes are critical for the initial steps of N-linked glycan processing, a crucial part of the quality control system for newly synthesized glycoproteins.[9][14]

- Inhibition of Glycan Trimming: In the ER, α-glucosidases I and II sequentially remove three terminal glucose residues from N-linked oligosaccharides on nascent glycoproteins.[12]
 Celgosivir's active form, castanospermine, mimics the glucose substrate and blocks this enzymatic activity.[14]
- Protein Misfolding: The failure to trim glucose residues prevents the viral glycoproteins from entering the calnexin-calreticulin (CNX-CRT) cycle, a major ER chaperone system that ensures proper protein folding.[15]
- Unfolded Protein Response (UPR): This disruption leads to the accumulation of misfolded viral proteins in the ER, which can trigger the host's Unfolded Protein Response (UPR).[5] [16]
- Impaired Virion Assembly: The improperly folded or hyperglycosylated viral glycoproteins are often retained in the ER and targeted for degradation.[15] This prevents their incorporation into new viral particles, thereby inhibiting the assembly and secretion of infectious virions.[9]
 [12] For Dengue virus, Celgosivir has been shown to cause misfolding and accumulation of the non-structural protein 1 (NS1) in the ER.[5]





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Caption: Celgosivir's mechanism of action via inhibition of host ER α -glucosidases.





Data Presentation: Antiviral Activity of Celgosivir

Celgosivir has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses in vitro and has shown efficacy in several preclinical animal models. However, clinical efficacy in humans has been limited.

Table 1: In Vitro Antiviral Activity of Celaosivir

Virus Target	Cell Line <i>l</i> Assay Type	Potency Metric	Value (µM)	Reference(s)
Dengue Virus (DENV-1, 3, 4)	Plaque Assay	EC50	< 0.7	[17]
Dengue Virus (DENV-2)	Plaque Assay	EC50	0.2	[17]
Dengue Virus (DENV)	Primary Human Macrophages	EC50	5.0	[6]
Human Immunodeficienc y Virus (HIV-1)	-	IC50	2.0 ± 2.3	[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)	Plaque Assay	IC50	16	[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)	Cytopathic Effect Assay	IC50	47	[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)	In Vitro Assay	IC50	1.27	[17]
SARS-CoV-2	Vero E6 cells	-	Dose-dependent reduction	[11]



Table 2: In Vivo Efficacy and Pharmacokinetics of Celgosivir



Animal Model / Study Type	Virus Challenge	Dosing Regimen	Key Outcomes	Reference(s)
AG129 Mice	Lethal DENV (mouse-adapted S221 strain)	50 mg/kg, twice daily (BID) for 5 days	Fully protective, even with treatment delayed up to 48h post- infection; reduced viremia.	[17],[5],[13]
AG129 Mice	Lethal DENV (primary or ADE infection)	10, 25, or 50 mg/kg BID vs. 100 mg/kg single dose	BID regimen was more protective than a single daily dose; enhanced survival and robust immune response.	[17],[5],[13]
AG129 Mice	Antibody- enhanced DENV infection	33.3 mg/kg, three times daily (t.i.d.)	Significantly reduced circulating viral load prior to expected time of death.	[18]
Human Clinical Trial (CELADEN)	Acute Dengue Fever	400 mg loading, 200 mg BID for 4.5 days	Safe and well- tolerated but did not significantly reduce viral load or fever burden.	[6],[19],[20]







Human

s (from

CELADEN)

Pharmacokinetic

Rapidly

converted to

castanospermine

. Cmax: 30.2 μM; [6],[21]

Cmin: 2.3 μM;

Half-life: ~2.5

hours.

Experimental Protocols

N/A

The following are generalized protocols that should be optimized for specific cell lines, virus strains, and experimental goals.

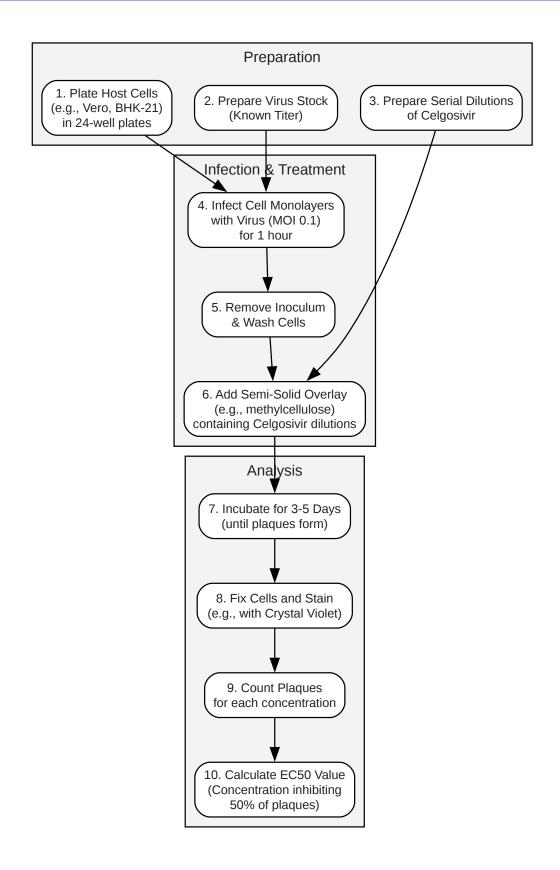
400 mg loading,

200 mg BID

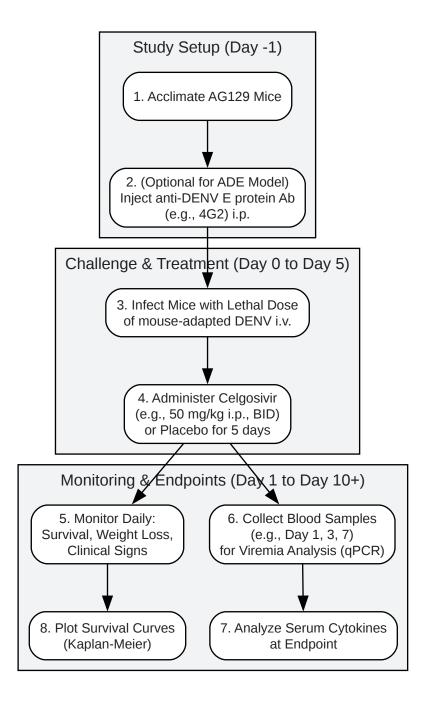
Protocol: In Vitro Antiviral Efficacy Assessment (Plaque Reduction Assay)

This protocol determines the concentration of **Celgosivir** required to inhibit the production of infectious virus particles.









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References

- 1. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virus-Host Cell Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]



- 18. Item Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. Public Library of Science Figshare [plos.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients -PubMed [pubmed.ncbi.nlm.nih.gov]
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